molecular formula C12H11N3O B080952 4-Amino-n-pyridin-3-ylbenzamide CAS No. 13160-59-3

4-Amino-n-pyridin-3-ylbenzamide

Cat. No. B080952
CAS RN: 13160-59-3
M. Wt: 213.23 g/mol
InChI Key: WCXIIJKFSVCDPK-UHFFFAOYSA-N
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Description

4-Amino-n-pyridin-3-ylbenzamide is a compound of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of both amide and amino functional groups attached to a benzene ring, which is further connected to a pyridine ring. This structural complexity allows for a variety of chemical reactions and interactions, making it a valuable subject for research.

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, where precursors like pyridine-carboxaldehyde and sulfadiazine are used to form novel sulfonamide derivatives through experimental and theoretical methods, including Density Functional Theory (DFT) analyses (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Structural investigations of related compounds are carried out using techniques like X-ray crystallography, FTIR, 1HNMR, and UV-Visible spectroscopy. These studies are complemented by computational approaches such as DFT to understand the vibrational modes, electronic structures, and molecular geometries of the compounds (Yüksektepe, Kazak, Özdogan, Güvenç, Büyükgüngör, Arslan, & Odabaşoǧlu, 2011).

Chemical Reactions and Properties

Research on related compounds demonstrates various chemical reactions, including multi-component syntheses, and highlights their potential in generating compounds with interesting chemical properties. For example, novel synthesis methods have been developed for creating derivatives through reactions with (hetero)aromatic C-nucleophiles (Smolobochkin, Rizbayeva, Gazizov, Voronina, Chugunova, Akylbekov, Appazov, Burilov, & Pudovik, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. For sulfapyridine, a compound with a similar structural motif, studies have revealed its polymorphic forms and detailed the crystal structures, offering insights into the molecular conformations and intermolecular interactions within the crystal lattice (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, is of significant interest. Computational studies and molecular docking analyses are often employed to predict these interactions and the potential biological activity of such compounds. For instance, research on synthesized compounds includes antimicrobial activity studies and molecular docking to explore their interactions with proteins (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including derivatives of 4-Amino-n-pyridin-3-ylbenzamide, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial in controlling the release of proinflammatory cytokines, offering potential therapeutic strategies for inflammatory diseases. The design and synthesis of these compounds leverage crystal structure information of p38 in complex with small organic ligands, aiming to achieve high binding selectivity and potency (Scior et al., 2011).

Kinase Inhibition via Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridine, a related heterocyclic scaffold, has shown versatility in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. The adaptability of this scaffold has led to its inclusion in many patents and its application across a broad range of kinase targets, highlighting the structural and functional diversity achievable with pyridine derivatives (Wenglowsky, 2013).

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been extensively studied for their applications in metal complexes formation, catalyst design, and medicinal applications. These compounds exhibit significant biological importance, displaying anticancer, antibacterial, and anti-inflammatory activities. Their versatility in organic synthesis and catalysis underpins their potential in advancing drug development and chemistry (Li et al., 2019).

Medicinal Importance of Pyridine Derivatives

Pyridine and its derivatives are recognized for their wide-ranging applications in medicinal chemistry. These compounds are involved in numerous biological activities, and several are utilized in clinical settings. The review of pyridine derivatives underscores their significance in modern medicinal applications, highlighting their therapeutic potential across various disease states (Altaf et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobenzamide, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on 4-Amino-n-pyridin-3-ylbenzamide could include further exploration of its synthesis, chemical reactions, and potential applications. For example, related compounds have been studied for their anti-tubercular activity .

properties

IUPAC Name

4-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXIIJKFSVCDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276903
Record name 4-amino-n-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-n-pyridin-3-ylbenzamide

CAS RN

13160-59-3
Record name 4-amino-n-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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